molecular formula C13H15NO2 B1325191 6-(2-Methoxyphenyl)-6-oxohexanenitrile CAS No. 898786-52-2

6-(2-Methoxyphenyl)-6-oxohexanenitrile

Cat. No.: B1325191
CAS No.: 898786-52-2
M. Wt: 217.26 g/mol
InChI Key: ZIFRJUWVDWIDDI-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-6-oxohexanenitrile is an organic compound characterized by the presence of a methoxyphenyl group attached to a hexanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methoxyphenyl)-6-oxohexanenitrile typically involves the reaction of 2-methoxybenzaldehyde with a suitable nitrile source under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation followed by a cyanation step to introduce the nitrile group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized catalysts and solvents to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the desired product specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Primary amines or other reduced forms.

    Substitution: Various substituted methoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(2-Methoxyphenyl)-6-oxohexanenitrile exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 6-(2-Methoxyphenyl)-6-oxohexanoic acid
  • 6-(2-Methoxyphenyl)-6-oxohexanamide
  • 6-(2-Methoxyphenyl)-6-oxohexanol

Comparison: 6-(2-Methoxyphenyl)-6-oxohexanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitrile group can participate in a variety of chemical transformations, making this compound versatile for synthetic applications.

Properties

IUPAC Name

6-(2-methoxyphenyl)-6-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-16-13-9-5-4-7-11(13)12(15)8-3-2-6-10-14/h4-5,7,9H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFRJUWVDWIDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645187
Record name 6-(2-Methoxyphenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-52-2
Record name 2-Methoxy-ε-oxobenzenehexanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Methoxyphenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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